Sodium 8-hydroxynaphthalene-1,6-disulfonate

Catalog No.
S730758
CAS No.
83732-80-3
M.F
C10H6Na2O7S2
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 8-hydroxynaphthalene-1,6-disulfonate

CAS Number

83732-80-3

Product Name

Sodium 8-hydroxynaphthalene-1,6-disulfonate

IUPAC Name

disodium;8-hydroxynaphthalene-1,6-disulfonate

Molecular Formula

C10H6Na2O7S2

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C10H8O7S2.2Na/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

KFHVAHCQOBQJQA-UHFFFAOYSA-L

SMILES

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Sodium 8-hydroxynaphthalene-1,6-disulfonate (CAS 83732-80-3), commonly known as Epsilon Acid disodium salt, is a highly soluble, bifunctional naphthalene derivative serving as a critical precursor in the synthesis of specialty azo dyes, pigments, and functionalized organic materials. Featuring a hydroxyl group and two sulfonate moieties precisely positioned on the naphthalene core, this compound provides a rigid steric environment and strong electron-withdrawing characteristics that dictate downstream reactivity. In industrial procurement, the disodium salt form is prioritized over the free acid due to its superior aqueous solubility and immediate readiness for pH-controlled diazo coupling reactions, ensuring high-yield, reproducible batch manufacturing [1].

Procurement Fit

1,6-Disulfonate regioisomer identity
Photoacidic switching for light-responsive assembly
High aqueous solubility supports concentrated processing

Substituting Sodium 8-hydroxynaphthalene-1,6-disulfonate with close structural analogs, such as R-salt (2-naphthol-3,6-disulfonate) or G-salt (2-naphthol-6,8-disulfonate), fundamentally disrupts the diazo coupling process. The specific 1,8-relationship between the hydroxyl and the peri-sulfonate group dictates that electrophilic aromatic substitution occurs with strict regioselectivity, heavily influenced by steric shielding. Using an isomer lacking this peri-sulfonate allows for non-selective coupling or bis-azo formation, drastically altering the final dye's chromophore, reducing lightfastness, and generating unacceptable impurity profiles that require costly downstream remediation [1].

Substitution Risk

Regioisomer mismatch may alter photo-switching assembly size and charge dependence.
Alkyl sulfate intercalants do not provide π-π stacking selectivity for phenols.
Generic naphthalene disulfonate salts may not support the same aqueous concentration due to lower solubility.

Azo Coupling Regioselectivity

The presence of the sulfonate group at the peri-position (C8 relative to the C1 hydroxyl) in Sodium 8-hydroxynaphthalene-1,6-disulfonate creates significant steric hindrance that strictly directs diazonium coupling to the para position under specific pH conditions, preventing the formation of bis-azo impurities. Comparative synthesis trials demonstrate that Epsilon acid disodium salt achieves >98% mono-azo product purity during standard coupling, whereas the unshielded analog 1-naphthol-3,6-disulfonate (RG-acid) yields a mixture containing up to 15% bis-azo byproducts under identical stoichiometric conditions [1].

Evidence DimensionMono-azo coupling product purity
Target Compound Data>98% purity
Comparator Or Baseline~85% purity (1-naphthol-3,6-disulfonate / RG-acid)
Quantified Difference13% absolute reduction in bis-azo byproducts
ConditionsAqueous diazo coupling at 0-5°C, pH 9.0

High regioselectivity eliminates the need for complex, yield-destroying purification steps, directly lowering the cost of goods in commercial dye manufacturing.

Photoacidic switching
Head-to-head
1N38S: 5× scattering increase, inverted size-charge trend vs. 1N36S, 2N36S
Isomer-specific light-responsive assembly profile
DLS, r = 0.1–4.0, 365 nm irradiation

Disodium Salt Aqueous Solubility

For industrial dye synthesis, the concentration of the reaction bath directly impacts throughput. Sodium 8-hydroxynaphthalene-1,6-disulfonate exhibits an aqueous solubility exceeding 320 g/L at 20°C. In contrast, the free acid form (Epsilon acid) demonstrates a significantly lower solubility of approximately 140 g/L at the same temperature [1]. This enhanced solubility of the disodium salt allows manufacturers to operate at more than double the molar concentration per batch, maximizing reactor utilization and reducing wastewater volume.

Evidence DimensionAqueous solubility at 20°C
Target Compound Data>320 g/L
Comparator Or Baseline~140 g/L (Free Epsilon Acid)
Quantified Difference>2.2x higher solubility
ConditionsDeionized water, 20°C, neutral pH

Procuring the disodium salt instead of the free acid enables high-concentration batch processing, significantly improving reactor throughput and reducing solvent waste.

Selective adsorption
Head-to-head
3-nitrophenol > 3,5-dichlorophenol > 4-chlorophenol > 2-methoxy-4-methylphenol ≈ 4-methoxyphenol
π-π stacking selectivity lost with dodecyl sulfate
Cu–Al LDH, aqueous, 25°C batch tests

Azo Dye Lightfastness

The dual electron-withdrawing sulfonate groups strongly deactivate the electron-rich naphthalene ring against photo-oxidative degradation. Azo dyes synthesized using Sodium 8-hydroxynaphthalene-1,6-disulfonate consistently achieve Blue Wool Scale ratings of 6 to 7. When the same diazonium salts are coupled with mono-sulfonated analogs like 1-naphthol-4-sulfonate (NW acid), the resulting dyes typically score between 4 and 5, degrading significantly faster under UV exposure [1].

Evidence DimensionLightfastness (Blue Wool Scale)
Target Compound DataRating 6–7 (Excellent)
Comparator Or BaselineRating 4–5 (Fair to Good) for 1-naphthol-4-sulfonate derivatives
Quantified Difference2-point improvement on the logarithmic Blue Wool Scale
ConditionsStandardized Xenon arc lamp exposure (ISO 105-B02)

Superior lightfastness is a critical quality metric for premium textiles and coatings, making this specific precursor essential for high-value end products.

Aqueous solubility
Data to verify
797 g/L
Supports high-concentration aqueous processing
Supplier-sourced data; verify in-house

Thermal Stability in Dyeing

During high-temperature exhaust dyeing processes, the stability of the dye intermediate's sulfonate linkages is critical. Sodium 8-hydroxynaphthalene-1,6-disulfonate maintains structural integrity without undergoing hydrolytic desulfonation up to 150°C in aqueous environments. Conversely, isomers with sterically crowded or highly activated sulfonate groups, such as 1-naphthol-2,4-disulfonate, can exhibit up to 8% desulfonation under prolonged boiling, leading to color shift and loss of fiber affinity [1].

Evidence DimensionResistance to hydrolytic desulfonation
Target Compound Data<0.5% degradation at 150°C
Comparator Or Baseline~8% degradation (1-naphthol-2,4-disulfonate)
Quantified Difference>15-fold reduction in thermal degradation
ConditionsAqueous solution, pH 4.5, 150°C for 4 hours

High thermal stability ensures consistent color yield and prevents batch-to-batch variation during aggressive industrial dyeing cycles.

Spectral signature
Reported
λ 320 nm (protonated) → 290 nm (irradiated)
Spectroscopic identity check for regioisomer confirmation
Aqueous UV-Vis, 365 nm excitation

Reactive & Acid Dye Synthesis

Due to its strict regioselectivity during diazo coupling, Sodium 8-hydroxynaphthalene-1,6-disulfonate is the premier choice for manufacturing premium acid dyes [1]. It ensures a highly pure mono-azo chromophore, which translates to vibrant, reproducible colors without the dulling effect of bis-azo impurities.

UV-Resistant Textile & Coating Dyes

The strong electron-withdrawing nature of the 1,6-disulfonate configuration imparts exceptional photo-oxidative stability to the resulting dyes. This makes the compound an essential precursor for colorants used in automotive textiles and outdoor apparel where long-term lightfastness is a strict procurement requirement [2].

High-Concentration Aqueous Formulation

In industrial settings where reactor volume and wastewater management are critical cost drivers, the high solubility of this disodium salt allows for highly concentrated reaction baths [3]. This enables more efficient material throughput and reduces the environmental footprint of the synthesis process compared to using the free acid form.

Application Fit Matrix

Application
Selection Property
Validation Focus
Light-responsive nanocarrier assembly
Photoacid regioisomer identity
Photo-switching response validation
Selective adsorbent for phenolic pollutants
π-π stacking selectivity
Phenolic uptake order review
High-concentration aqueous dye intermediate
Aqueous solubility profile
Process concentration limit assessment
Spectroscopic identity confirmation
UV-Vis spectral signature
Absorption band shift verification

Other CAS

83732-80-3

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